molecular formula C16H14F3N5O3 B2944661 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 900011-93-0

2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2944661
CAS No.: 900011-93-0
M. Wt: 381.315
InChI Key: YAQKGWKRYWEKTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide features a pyrazolo[3,4-d]pyrimidin-4-one core, a heterocyclic scaffold known for its pharmacological relevance, particularly in kinase inhibition . Key structural attributes include:

  • Acetamide linkage to 4-(trifluoromethyl)phenyl: The trifluoromethyl (CF₃) group confers electron-withdrawing effects, enhancing metabolic stability and binding affinity to hydrophobic enzyme pockets.

This combination balances solubility and target engagement, distinguishing it from analogs with bulkier or more lipophilic substituents.

Properties

IUPAC Name

2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O3/c17-16(18,19)10-1-3-11(4-2-10)22-13(26)8-23-9-20-14-12(15(23)27)7-21-24(14)5-6-25/h1-4,7,9,25H,5-6,8H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQKGWKRYWEKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolopyrimidine core through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or acids, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis and Physicochemical Properties

The table below compares the target compound with structurally related pyrazolo[3,4-d]pyrimidine derivatives:

Compound Name / ID Molecular Weight Core Substituent (Position 1) Acetamide Substituent (Position 5) Solubility Prediction Key References
Target Compound ~440 (estimated) 2-Hydroxyethyl 4-(Trifluoromethyl)phenyl Moderate (polar group) N/A
2-[1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide 431.35 4-Fluorophenyl 2-(Trifluoromethyl)phenyl Low (aryl groups)
2-(1-(2,4-Dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-(trifluoromethyl)phenyl)acetamide 441.40 2,4-Dimethylphenyl 4-(Trifluoromethyl)phenyl Low (lipophilic)
N-(4-Acetylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide ~470 (estimated) 3-Chlorophenyl 4-Acetylphenyl Moderate (H-bonding)
2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide ~550 (estimated) 4-Methylbenzyl 2,4-Dichlorophenoxy Very Low (bulky)
Key Observations:
  • Hydroxyethyl vs. Aryl Groups : The target’s hydroxyethyl group improves solubility compared to aryl-substituted analogs (e.g., 4-fluorophenyl in ), which exhibit lower solubility due to increased lipophilicity.
  • Trifluoromethyl Phenyl vs. Acetyl/Chloro Substituents : The CF₃ group in the target and enhances metabolic stability, whereas acetyl () or chloro groups () may alter binding kinetics through steric or electronic effects.
  • Bulkier Substituents: Compounds like with dichlorophenoxy and methylbenzyl groups exhibit reduced solubility due to steric hindrance.

Pharmacological and Toxicological Considerations

  • Kinase Inhibition : The pyrazolopyrimidine core is associated with kinase inhibition (e.g., JAK2, EGFR). The CF₃ group in the target and enhances target affinity, while chloro () or acetyl () groups may alter selectivity .
  • Metabolism : Hydroxyethyl groups (target) are prone to phase II metabolism (glucuronidation), whereas aryl-substituted analogs () may undergo slower CYP450-mediated oxidation.
  • Toxicity : Fluorinated analogs (target, ) likely exhibit lower toxicity compared to chlorinated derivatives () due to reduced reactive metabolite formation.

Biological Activity

The compound 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry for its potential biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various disease models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure with a pyrazolo[3,4-d]pyrimidine core and an acetamide side chain. Its molecular formula is C16H16N6O4C_{16}H_{16}N_{6}O_{4}, and it has a molecular weight of approximately 356.33 g/mol. The presence of the hydroxyethyl group enhances solubility, potentially improving its bioavailability and interaction with biological targets .

Research indicates that pyrazolo[3,4-d]pyrimidines can inhibit various kinases involved in cancer progression. Notably, they have shown activity against hematopoietic progenitor kinase 1 (HPK1), which plays a significant role in several cancer pathways .

Key Mechanisms:

  • Kinase Inhibition : The compound may inhibit specific kinases such as Aurora-A and cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation and tumor growth .
  • Induction of Apoptosis : Compounds within this class have demonstrated the ability to induce apoptosis in cancer cells through various signaling pathways .

Biological Activity

The biological activity of this compound has been evaluated in several studies focusing on its anticancer properties.

Anticancer Efficacy

Several studies have reported on the anticancer efficacy of similar compounds:

  • In Vitro Studies : For instance, derivatives of pyrazolo[3,4-d]pyrimidine have shown IC50 values ranging from 0.067 µM to 49.85 µM against various cancer cell lines including A549 (lung cancer) and HCT116 (colon cancer) .
  • Mechanistic Studies : The compound's mechanism involves the inhibition of VEGF-induced proliferation in endothelial cells, thereby affecting angiogenesis critical for tumor growth .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[3,4-d]pyrimidines:

  • Functional Groups : The presence of electron-withdrawing groups like trifluoromethyl enhances potency by improving binding affinity to target proteins .
  • Hydroxyethyl Substitution : This modification increases solubility and may enhance interaction with cellular targets .

Data Summary

PropertyValue
Molecular FormulaC16H16N6O4C_{16}H_{16}N_{6}O_{4}
Molecular Weight356.33 g/mol
Biological ActivityAnticancer (various cell lines)
Key MechanismsKinase inhibition, apoptosis induction

Case Studies

  • Xia et al. Study : Evaluated the cytotoxicity of pyrazole derivatives against A549 cell lines with notable growth inhibitory properties (IC50 = 49.85 μM) .
  • Fan et al. Study : Reported that specific compounds induced autophagy without apoptosis in NCI-H460 cells, indicating a complex mechanism of action beyond simple cytotoxicity .

Q & A

Q. What are the established synthetic routes for 2-[1-(2-hydroxyethyl)-4-oxo-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution reactions using α-chloroacetamide derivatives and pyrazolo-pyrimidinone precursors. Key steps include:
  • Precursor activation : React 1-(2-hydroxyethyl)-4-oxo-pyrazolo[3,4-d]pyrimidin-5-yl derivatives with N-(4-trifluoromethylphenyl) α-chloroacetamide in anhydrous DMF at 60–80°C for 12–24 hours .
  • Optimization : Use Design of Experiments (DoE) to vary solvent polarity, temperature, and stoichiometry. For example, a central composite design can identify optimal molar ratios (e.g., 1:1.2 for pyrazolo-pyrimidinone to acetamide) and solvent systems (e.g., DMF:THF 3:1) to maximize yield (>75%) .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Purity : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient, UV detection at 254 nm) confirms purity >95% .
  • Structural confirmation :
  • 1H/13C NMR : Key signals include the trifluoromethyl phenyl proton (δ 7.6–7.8 ppm) and pyrazolo-pyrimidinone carbonyl (δ 165–170 ppm) .
  • HRMS : Exact mass calculation (e.g., [M+H]+ = 453.1284) validates molecular formula .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

  • Methodological Answer :
  • Enzyme inhibition : Use fluorescence-based kinase assays (e.g., JAK2 or EGFR targets) with ATP-concentration gradients to calculate IC50 values .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, A549) via MTT assays, normalizing viability against DMSO controls .

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanism and regioselectivity of pyrazolo-pyrimidinone derivatization?

  • Methodological Answer :
  • Reaction path search : Apply density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and intermediates. For example, calculate activation energies for nucleophilic attack at the pyrimidinone C5 vs. N1 positions .
  • Solvent effects : Use COSMO-RS simulations to predict solvent-polarity-driven regioselectivity .

Q. How can solubility and stability challenges be addressed during in vitro studies?

  • Methodological Answer :
  • Co-solvent systems : Prepare stock solutions in DMSO (≤0.1% v/v) and dilute in PBS with 10% cyclodextrin to enhance aqueous solubility .
  • Stability profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify hydrolytic degradation products (e.g., cleavage of the acetamide bond) .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., conflicting IC50 values across studies)?

  • Methodological Answer :
  • Assay standardization : Replicate studies using uniform ATP concentrations (e.g., 10 µM for kinase assays) and cell-passage-number controls (≤P10) .
  • Off-target profiling : Screen against a panel of 50+ kinases to rule out nonspecific binding .

Q. How can statistical design improve the scalability of synthetic protocols for this compound?

  • Methodological Answer :
  • Factorial design : Optimize catalyst loading (e.g., Pd/C vs. CuI) and reaction time using a 2^3 factorial matrix. Analyze via ANOVA to identify significant factors (e.g., catalyst type contributes 65% yield variance) .
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression in real-time, reducing batch-to-batch variability .

Notes

  • Contradictions : Discrepancies in biological activity may arise from assay conditions (e.g., ATP concentrations) or compound batch purity .
  • Advanced Tools : Quantum chemical calculations (DFT) and DoE are critical for mechanistic and process optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.